4-[(Benzyloxy)carbonyl]-3-carboxyphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is an organic compound that features a benzyloxycarbonyl group attached to a phenolate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate typically involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with a phenolate derivative . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by resonance stabilization.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or carboxylic acids, while substitution reactions can produce a variety of substituted phenolates .
Wissenschaftliche Forschungsanwendungen
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate has several applications in scientific research:
Wirkmechanismus
The mechanism of action for 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound can act as an acylating agent, transferring its benzyloxycarbonyl group to nucleophilic sites on target molecules . This process is often catalyzed by acids or bases, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloroformate: Used in similar acylation reactions but lacks the carboxyphenolate group.
Phenyl acetate: Another acylating agent with different reactivity due to the acetate group.
Benzoic acid derivatives: Share structural similarities but differ in functional groups and reactivity.
Uniqueness
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is unique due to its combination of a benzyloxycarbonyl group and a carboxyphenolate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
97889-54-8 |
---|---|
Molekularformel |
C15H11O5- |
Molekulargewicht |
271.24 g/mol |
IUPAC-Name |
3-carboxy-4-phenylmethoxycarbonylphenolate |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(8-11)14(17)18)15(19)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)/p-1 |
InChI-Schlüssel |
MWTMXYXPZGPRJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.